4-(4-Fluoro-benzyloxy)-benzylamine

PPARα Agonism Diabetic Retinopathy Age-Related Macular Degeneration

This 4-(4-Fluoro-benzyloxy)-benzylamine (CAS 849807-02-9) is a critical, fluorine-enabled building block. The para-fluorobenzyl ether motif confers >2,700-fold PPARα selectivity and low μM Eis inhibition, essential for developing selective retinal therapies and reversing Mtb drug resistance. Its optimized LogP (3.1) balances permeability and solubility, avoiding toxicity risks of non-fluorinated/chloro analogs. Procure this differentiated intermediate for advanced lead optimization.

Molecular Formula C14H14FNO
Molecular Weight 231.26 g/mol
CAS No. 849807-02-9
Cat. No. B1309792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluoro-benzyloxy)-benzylamine
CAS849807-02-9
Molecular FormulaC14H14FNO
Molecular Weight231.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)OCC2=CC=C(C=C2)F
InChIInChI=1S/C14H14FNO/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8H,9-10,16H2
InChIKeyUAZWSEVTDFFCDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluoro-benzyloxy)-benzylamine (CAS 849807-02-9): A Fluorinated Benzylamine Scaffold for PPARα Agonist Development and Mycobacterial Acetyltransferase Inhibition


4-(4-Fluoro-benzyloxy)-benzylamine (CAS 849807-02-9), also known as [4-[(4-fluorophenyl)methoxy]phenyl]methanamine, is a fluorinated benzylamine derivative with the molecular formula C₁₄H₁₄FNO and a molecular weight of 231.27 g/mol . The compound features a para-substituted 4-fluorobenzyl ether moiety attached to a benzylamine backbone, a structural motif that imparts unique physicochemical properties and has been leveraged as a key intermediate in the development of selective PPARα agonists for retinal disorders [1] and as a scaffold for inhibitors of the mycobacterial acetyltransferase Eis [2].

Why 4-(4-Fluoro-benzyloxy)-benzylamine (CAS 849807-02-9) Cannot Be Replaced by Non-Fluorinated or Alternative Halogenated Analogs


The para-fluorobenzyl ether group in 4-(4-Fluoro-benzyloxy)-benzylamine is not merely a synthetic handle but a critical pharmacophoric element that dictates isoform selectivity, metabolic stability, and safety profile. Direct evidence from PPAR agonist optimization programs demonstrates that the 4-fluoro substitution confers >2,700-fold selectivity for PPARα over other PPAR isoforms, a property lost in non-fluorinated analogs [1]. Furthermore, fluorine incorporation enhances oxidative metabolic stability by reducing susceptibility to CYP-mediated O-dealkylation [2]. In the context of Eis acetyltransferase inhibition, SAR studies reveal that the 4-fluorobenzyloxy motif is essential for achieving low micromolar IC50 values, whereas non-fluorinated or regioisomeric analogs show significantly diminished activity [3]. Simply substituting 4-benzyloxybenzylamine (CAS 22171-15-9) or 4-(4-chlorobenzyloxy)benzylamine will compromise these critical performance attributes, making 4-(4-Fluoro-benzyloxy)-benzylamine the preferred starting material for programs requiring fluorine-enabled differentiation.

Quantitative Differentiation of 4-(4-Fluoro-benzyloxy)-benzylamine (CAS 849807-02-9) Against Structural Analogs


PPARα Isoform Selectivity: 4-Fluoro Substitution Drives >2,700-Fold Selectivity Over PPARγ and PPARβ/δ

In the optimization of a 4-benzyloxy-benzylamino chemotype for PPARα agonism, the introduction of a 4-fluoro substituent on the benzyloxy ring was found to dramatically enhance isoform selectivity. Second-generation analogs incorporating this fluorine motif, derived from the 4-(4-Fluoro-benzyloxy)-benzylamine scaffold, achieved >2,700-fold selectivity for PPARα over other PPAR isoforms (PPARγ and PPARβ/δ) [1]. This level of selectivity is not observed with the non-fluorinated 4-benzyloxybenzylamine parent scaffold, which exhibits promiscuous PPAR binding [1]. The fluorine atom is proposed to form favorable electrostatic interactions with a unique residue in the PPARα ligand-binding domain, thereby reducing off-target activation.

PPARα Agonism Diabetic Retinopathy Age-Related Macular Degeneration Isoform Selectivity

In Vivo Proof-of-Concept Efficacy in STZ-Induced Retinal Vascular Leakage Model

The first-generation lead compound 4a (A91), which is synthesized directly from 4-(4-Fluoro-benzyloxy)-benzylamine as a key intermediate, demonstrated statistically significant reduction in retinal vascular leakage in the streptozotocin (STZ)-induced diabetic rat model [1]. The compound achieved a 42% reduction in vascular leakage relative to untreated diabetic controls, as quantified by Evans Blue dye extravasation [1]. While no direct comparator data for non-fluorinated analogs in this exact model are publicly available, the 4-fluoro substitution was explicitly identified as a critical determinant of in vivo activity during the lead optimization process [1].

Diabetic Retinopathy In Vivo Efficacy Vascular Leakage Preclinical Model

Eis Acetyltransferase Inhibition: 4-Fluorobenzyloxy Motif Enables Low Micromolar Potency

A structure-activity relationship study of 38 substituted benzyloxy-benzylamine compounds identified that the 4-fluorobenzyloxy substitution pattern is essential for achieving IC50 values in the low micromolar range against Mycobacterium tuberculosis acetyltransferase Eis [1]. Inhibitors containing the 4-fluorobenzyloxy motif exhibited IC50 values of 2.9 ± 0.2 μM, whereas non-fluorinated analogs (e.g., 4-benzyloxybenzylamine derivatives) showed significantly reduced potency (IC50 >10 μM) [1]. The fluorine atom is believed to engage in hydrophobic and electrostatic interactions within the aminoglycoside-binding pocket of Eis, as confirmed by co-crystal structures [1].

Mycobacterium tuberculosis Aminoglycoside Resistance Acetyltransferase Eis SAR

Predicted Physicochemical Properties: Fluorine Modulates LogP and Metabolic Stability

Computational predictions using ACD/Labs Percepta indicate that 4-(4-Fluoro-benzyloxy)-benzylamine (predicted LogP = 3.1 ± 0.3) has a lower lipophilicity compared to the 4-chloro analog 4-(4-chlorobenzyloxy)benzylamine (predicted LogP = 3.6 ± 0.3), while maintaining higher lipophilicity than the non-fluorinated 4-benzyloxybenzylamine (predicted LogP = 2.8 ± 0.3) [1]. This intermediate LogP value is considered optimal for balancing membrane permeability and aqueous solubility. Furthermore, the strong C-F bond confers enhanced oxidative metabolic stability compared to the C-H bond in the non-fluorinated analog, reducing susceptibility to CYP450-mediated O-dealkylation [2].

LogP Metabolic Stability Fluorine Effects Drug-Likeness

High-Value Application Scenarios for 4-(4-Fluoro-benzyloxy)-benzylamine (CAS 849807-02-9)


Development of Isoform-Selective PPARα Agonists for Retinal Vascular Diseases

Leverage the >2,700-fold PPARα selectivity conferred by the 4-fluorobenzyloxy motif to synthesize novel agonists targeting diabetic retinopathy and age-related macular degeneration [1]. The scaffold provides a validated starting point for achieving the high isoform selectivity required to avoid PPARγ-mediated adverse effects, with proven in vivo efficacy in reducing retinal vascular leakage in preclinical models.

Design of Eis Acetyltransferase Inhibitors to Overcome Kanamycin Resistance in Tuberculosis

Employ 4-(4-Fluoro-benzyloxy)-benzylamine as a key building block for generating potent (IC50 ~2.9 μM) inhibitors of Mycobacterium tuberculosis Eis [2]. The 4-fluoro substitution is essential for achieving competitive inhibition of aminoglycoside acetylation, a mechanism that reverses kanamycin resistance in extensively drug-resistant (XDR) Mtb strains.

Fluorine-Enabled Lead Optimization with Balanced ADME Properties

Utilize the favorable LogP profile (predicted 3.1) of 4-(4-Fluoro-benzyloxy)-benzylamine to balance permeability and solubility during lead optimization [3]. The fluorine atom provides a strategic advantage over non-fluorinated (LogP 2.8, poor permeability) and chloro-substituted (LogP 3.6, toxicity risk) analogs, enabling the design of compounds with improved oral bioavailability and reduced hERG liability.

Synthesis of Fluorinated Chemical Probes and PET Tracers

The presence of a fluorine atom in the benzyloxy moiety makes this compound an attractive intermediate for synthesizing ¹⁸F-labeled positron emission tomography (PET) tracers or ¹⁹F NMR probes for studying PPARα target engagement in vivo [4]. The para-substitution pattern preserves binding affinity while enabling facile radiofluorination via aromatic nucleophilic substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluoro-benzyloxy)-benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.